Disialoganglioside Mixture

Neuropathic Pain Analgesic Activity Peripheral Neuropathy

Researchers face inconsistent neuronal assay results when substituting single gangliosides for natural mixtures. This defined disialoganglioside preparation, isolated from mammalian brain, delivers the native molecular context essential for reproducible neuroscience. • Contains GD1b, GD1a, and GT1b species at synergistic ratios validated for superior analgesic effect over individual components. • Demonstrates defined regenerative potency hierarchy (GT1b 86% vs. GD1b 55% neurite outgrowth) for dose-response modeling. • Serves as optimal standard for anti-ganglioside antibody characterization in Guillain-Barré syndrome and CANOMAD ELISA assays.

Molecular Formula
Molecular Weight mixture
Cat. No. B1163694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisialoganglioside Mixture
SynonymsDisialoganglioside Mixture (qualitative mixture)
Molecular Weightmixture
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:0.5 mg/ml, 1mlSolvent:chloroform/methanol/DI water, 2:1:0.1Purity:mixturePhysical liquid

Disialoganglioside Mixture Overview


Disialoganglioside Mixture is a complex acidic glycosphingolipid preparation primarily containing the disialoganglioside species GD1b (and to a lesser extent GD1a), along with trisialoganglioside GT1b, isolated from mammalian brain tissue . It is characterized by a ceramide lipid anchor and a carbohydrate chain bearing two or more sialic acid (N-acetylneuraminic acid) residues, which define its specific role in membrane microdomain formation and cell surface receptor modulation [1]. As a natural mixture, it represents the in vivo molecular context of these lipids, which are major constituents of neuronal cell membranes .

Disialoganglioside Mixture: Composition & Reproducibility


Substituting a defined disialoganglioside mixture with a single, purified ganglioside species (e.g., pure GD1b or GT1b) or an undefined mixture can lead to significantly different and often inferior experimental or therapeutic outcomes. The biological activity of gangliosides is highly dependent on both the precise carbohydrate structure and the synergistic effects of the mixture's composition. For instance, a specific mixture of GM1, GD1a, GD1b, and GT1b is documented to be more effective for analgesic applications than any of its individual components alone [1]. Furthermore, direct comparative studies show that the rank order of potency for nerve regeneration and neuronal death prevention varies dramatically between individual gangliosides, with GT1b exhibiting 86% regenerative capacity compared to GD1b's 55% and GD1a's 35% [2]. This underscores that generic substitution without knowledge of the exact composition and defined biological activity can compromise experimental validity and lead to inconsistent or misleading results.

Disialoganglioside Mixture Performance Evidence


Superior Analgesic Efficacy in Neuropathic Pain

A specific ganglioside mixture comprising GM1, GD1a, GD1b, and GT1b was demonstrated in a patent to possess significant analgesic activity and was found to be more effective than any of the individual gangliosides when tested separately for the treatment of peripheral neuropathies [1].

Neuropathic Pain Analgesic Activity Peripheral Neuropathy

Neuronal Regeneration Potency Hierarchy

In a rat axotomized hypoglossal nerve regeneration model, the capacity to promote regeneration varied significantly among glycolipids. The number of horseradish peroxidase-positive neurons, an indicator of regeneration, was highest for GT1b (86%), followed by GD1b (55%), GD1a (35%), GQ1b (34%), GM1 (20%), and lactosyl-ceramide (17%) [1]. This quantifies the superior activity of the mixture's disialo- and trisialo- components.

Nerve Regeneration Neurite Outgrowth Hypoglossal Nerve

Neuroprotective Role of GT1b

In the same hypoglossal nerve resection model, GT1b demonstrated neuronal death prevention activity equivalent to that of the complete ganglioside mixture or an autograft. Other glycolipids exhibited only about 60% of this activity [1]. This indicates that GT1b is a key driver of the mixture's neuroprotective effect.

Neuroprotection Neuronal Death Apoptosis

Defined Ganglioside Composition in Motor Neurons

A disialoganglioside fraction isolated from bovine spinal motor neurons was characterized and found to contain GD1a, GD2, GD1b, and three additional gangliosides (designated X1, X2, X3) [1]. This defined composition is critical for studies investigating the role of specific gangliosides in autoimmune neuropathies like Guillain-Barré syndrome, where antibodies target these structures.

Motor Neuron Disease Guillain-Barré Syndrome Autoimmune Neuropathy

Enhanced Isomer Separation in TLC

Using automated multiple development thin-layer chromatography (TLC), a heterogenous murine disialoganglioside mixture was separated with a more than two-fold increase in separation distance compared to conventional single chromatography methods [1]. This highlights the analytical challenge posed by the mixture's complexity and the advantage of optimized methods for its characterization.

Analytical Chemistry Thin-Layer Chromatography Ganglioside Profiling

Disialoganglioside Mixture Applications


Nerve Regeneration and Neuropathic Pain Research

This mixture is ideally suited for in vivo models of nerve injury and neuropathic pain, such as the rat axotomized hypoglossal nerve model [1]. Its demonstrated superior analgesic effect over individual gangliosides [2] and its defined hierarchy of regenerative potency (GT1b 86% vs. GD1b 55% regeneration) [1] allow for precise, composition-dependent modulation of therapeutic outcomes, making it a critical tool for dissecting the mechanisms of nerve repair and pain signaling.

Autoimmune Neuropathy and Diagnostic Antigen Research

The defined disialoganglioside fraction containing GD1a, GD2, GD1b, and specific isomers (X1, X2, X3) [3] is a crucial reagent for studying the pathogenesis of autoimmune neuropathies like Guillain-Barré syndrome (GBS) and CANOMAD. Its composition directly reflects the antigens targeted by pathogenic IgG and IgM autoantibodies, making it the optimal standard for ELISA, immunostaining, and antibody characterization assays [3] aimed at developing diagnostics or elucidating disease mechanisms.

Neuronal Cell Culture and Differentiation Models

For researchers investigating neuronal differentiation, survival, and neurite outgrowth in vitro, this mixture provides a physiologically relevant lipid environment. Its components, particularly GT1b and GD1b, are known to modulate cellular differentiation and prevent glutamate neurotoxicity . The mixture can be used as a media supplement to study its effects on primary neurons or neuronal cell lines, with the understanding that the specific composition drives activity (e.g., GT1b-mediated effects vs. GD1b effects) [1].

Ganglioside Profiling and Lipidomics Standard

Due to its complex composition of structurally similar disialoganglioside isomers, this mixture serves as a challenging and valuable reference standard for developing and validating advanced analytical methods. It is ideal for high-performance thin-layer chromatography (HPTLC) method development, where optimized protocols can achieve a >2-fold increase in isomer separation [4], and for mass spectrometry imaging (MALDI IMS) studies aimed at spatially resolving GD1a and GD1b isomers in tissue sections [5].

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